1-(6-Bromonaphthalen-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDOTHVVSQOCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Bromonaphthalen 2 Yl Ethanone and Key Precursors
Established Synthetic Routes to 1-(6-Bromonaphthalen-2-yl)ethanone
The creation of this compound is primarily accomplished through several key synthetic strategies. These methods include the Friedel-Crafts acylation of naphthalene (B1677914) derivatives, carbon-carbon bond-forming reactions like the Claisen condensation, and one-carbon homologation strategies.
Friedel-Crafts Acylation Approaches for Naphthalene Derivatives
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for synthesizing aryl ketones. In the context of producing this compound, this reaction typically involves the acetylation of 2-bromonaphthalene (B93597). rsc.orglookchem.com The reaction of 2-bromonaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, leads to the introduction of an acetyl group onto the naphthalene ring.
However, the acetylation of 2-bromonaphthalene can result in a mixture of isomers, including 1-acetyl-7-bromonaphthalene and the desired 2-acetyl-6-bromonaphthalene. rsc.org The ratio of these products is highly dependent on the solvent used in the reaction. For instance, using nitrobenzene (B124822) as a solvent favors the formation of the 2-acetyl-6-bromonaphthalene isomer, while solvents like carbon disulfide and chloroform (B151607) lead to a higher proportion of the 1-acetyl-7-bromonaphthalene isomer. rsc.org It has been demonstrated that the formation of the β-isomer is not due to rearrangement. rsc.org
Claisen Condensation and Related C-C Bond Forming Reactions
The Claisen condensation is a powerful tool for forming carbon-carbon bonds and is instrumental in the synthesis of β-keto esters and related compounds. fiveable.mebyjus.comorganic-chemistry.orgnrochemistry.commasterorganicchemistry.com This reaction involves the base-catalyzed condensation of two ester molecules or an ester and a carbonyl compound. byjus.comnrochemistry.com In a "crossed" Claisen condensation, two different esters are used. organic-chemistry.orgnrochemistry.com For the synthesis of compounds like this compound, a variation of this reaction can be employed.
The process begins with the formation of an enolate from an ester, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. fiveable.me The reaction is typically driven to completion by the formation of a stabilized anion of the resulting β-keto ester. organic-chemistry.org Variations of the Claisen condensation, such as the Dieckmann condensation for intramolecular cyclizations and the Stobbe condensation, further expand the synthetic utility of this reaction class. fiveable.mebyjus.com
One-Carbon Homologation Strategies
One-carbon homologation refers to any chemical reaction that extends a carbon chain by a single carbon atom. While direct one-carbon homologation to form the ethanone (B97240) moiety on a pre-existing 6-bromonaphthalene core is less commonly detailed, related strategies can be inferred from the synthesis of similar structures. These methods often involve the conversion of a functional group, such as a carboxylic acid or its derivative, into a methyl ketone.
Synthesis of Essential Precursors and Intermediate Compounds
The successful synthesis of this compound is contingent upon the availability of key precursors and intermediates. These include various bromonaphthalene derivatives and compounds that facilitate the introduction of the ethanone functional group.
Synthesis of Bromonaphthalene Derivatives
Key precursors for the target compound include 6-bromo-2-naphthol (B32079) and methyl 6-bromonaphthalene-2-carboxylate.
6-Bromo-2-naphthol: This compound can be prepared through several methods. One common approach is the bromination of 2-naphthol, which initially yields 1,6-dibromo-2-naphthol (B94854). orgsyn.orgyoutube.com This intermediate is then selectively reduced to 6-bromo-2-naphthol using reagents such as tin and hydrochloric acid or stannous chloride. orgsyn.orgprepchem.comchemicalbook.com An alternative, more environmentally friendly method involves the hydrodebromination of 1,6-dibromo-2-naphthol using sulfur dioxide in the presence of a base. google.com This reaction can be carried out at moderate temperatures in solvents like water or a water-alcohol mixture. google.com
Methyl 6-bromonaphthalene-2-carboxylate: This ester is typically synthesized from 6-bromo-2-naphthalenecarboxylic acid. chemicalbook.comgoogle.com The carboxylic acid is esterified by reacting it with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. chemicalbook.com Another route involves the oxidation of 2-bromo-6-methylnaphthalene (B123290) followed by esterification. google.com
Functional Group Interconversions Leading to the Ethanone Moiety
Once a suitable bromonaphthalene precursor is obtained, various functional group interconversions can be employed to introduce the ethanone moiety. For example, 6-bromo-2-naphthalenecarboxylic acid or its methyl ester can be converted into the target ketone. One potential pathway involves the reaction of the corresponding acyl chloride (6-bromo-2-naphthoyl chloride) with an organometallic reagent like a methylmagnesium halide (a Grignard reagent) or dimethylcadmium. Another approach is the reaction of methyl 6-bromonaphthalene-2-carboxylate with a reagent like methylmagnesium bromide.
Additionally, the direct conversion of a carboxylic acid to a ketone can be achieved through various modern synthetic methods. These transformations are crucial for completing the synthesis of this compound from its carboxylic acid precursor.
Advancements in Sustainable and Green Synthetic Protocols
Green chemistry principles are being increasingly applied to the synthesis of naphthalene derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, progress has been notable in the adoption of renewable solvents for the initial acylation step and the development of highly selective catalytic systems for the bromination step.
The precursor to this compound is 2-acetylnaphthalene (B72118). nih.govchemicalbook.com It is typically synthesized via Friedel-Crafts acylation of naphthalene. Historically, this reaction has been conducted in volatile and toxic organic solvents such as nitrobenzene or chlorinated hydrocarbons like dichloroethane. stackexchange.comprepchem.comprepchem.com These solvents pose significant environmental and safety risks. Recent research has focused on replacing these conventional solvents with greener, renewable alternatives, particularly Deep Eutectic Solvents (DESs).
Deep Eutectic Solvents are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and zinc chloride, which form a liquid with a melting point far lower than the individual components. rsc.org They are attractive green solvents because they are often biodegradable, have low vapor pressure, are non-flammable, and can be inexpensive to produce. researchgate.net Furthermore, in many cases, the DES can function as both the solvent and the catalyst, simplifying the reaction setup and workup procedures.
For instance, a DES formed from choline chloride and zinc chloride ([CholineCl][ZnCl2]3) has been effectively used as a dual-function catalyst and solvent for Friedel-Crafts acylations. rsc.org These reactions can be performed with high yields and significantly reduced reaction times, especially when assisted by microwave irradiation. rsc.orgnih.gov The DES can often be recovered and reused multiple times with minimal loss of catalytic activity, which is a key advantage for industrial applications. rsc.orgnih.govnih.gov The use of metal triflates as catalysts within DESs has also been explored, providing a powerful and recyclable system for the synthesis of aromatic ketones with high yields. nih.govnih.govacs.org
| Aromatic Substrate | Acylating Agent | Catalyst / Solvent System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Anisole | Benzoic Anhydride | Sc(OTf)₃ in DES (CholineCl/Glycerol) | 100 °C, 10 min, MW | 98% | acs.org |
| Indole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | 60 °C, 15 min | 96% (C3-acylation) | rsc.org |
| 2-Methoxynaphthalene | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | 80 °C, 30 min | 95% | rsc.org |
| Anisole | Acetic Anhydride | Cu(OTf)₂ in DES (CholineCl/Glycerol) | 100 °C, 10 min, MW | 95% | acs.org |
The second critical step in the synthesis is the bromination of 2-acetylnaphthalene to produce this compound. The acetyl group at the C-2 position is an electron-withdrawing, meta-directing deactivator. This makes electrophilic substitution on the same ring challenging and directs incoming electrophiles to the other ring, primarily at the C-6 and C-8 positions. Achieving high regioselectivity for the desired 6-bromo isomer is a significant synthetic challenge.
Green chemistry approaches have moved away from using elemental bromine with stoichiometric acid catalysts towards heterogeneous catalytic systems that offer improved selectivity and recyclability. Solid acid catalysts, such as zeolites and clays, are particularly promising. rsc.orggreenchemistry.ru These materials are environmentally friendly and can be easily separated from the reaction mixture. Their defined pore structures can impart shape-selectivity, favoring the formation of specific isomers. For the bromination of 2-acetylnaphthalene, a catalyst with appropriate pore dimensions could sterically hinder substitution at the C-8 position, thereby favoring the formation of the less hindered 6-bromo product.
Studies on the bromination of naphthalene itself have demonstrated the potential of these catalysts. The use of an Fe₂O₃/zeolite system has been effective for the catalytic bromination of non-activated aromatic compounds. rsc.org Similarly, mechanochemical bromination of naphthalene, a solvent-free technique, has been successfully catalyzed by FAU-type zeolites, yielding primarily 1-bromonaphthalene. researchgate.netresearchgate.net Montmorillonite KSF clay has also been shown to be a highly effective catalyst for the polybromination of naphthalene. cardiff.ac.uk
| Substrate | Brominating Agent | Catalyst | Conditions | Major Product(s) / Yield | Reference |
|---|---|---|---|---|---|
| Naphthalene | Br₂ | Zeolite Hβ (25) | DCM, rt | 1,4-Dibromonaphthalene (>96%) | greenchemistry.ru |
| Naphthalene | Br₂ (4 equiv.) | Calcined KSF Clay | DCM, 25 °C, 24h | 1,2,4,6-Tetrabromonaphthalene (92%) | cardiff.ac.uk |
| Naphthalene | DBDMH | Zeolite CBV-760 | Ball mill, 2h, 30 Hz | 1-Bromonaphthalene (90%) | researchgate.net |
| Benzene | NBS | Fe₂O₃/H-Y Zeolite | 80 °C, 24h | Bromobenzene (94%) | rsc.org |
An advanced and highly regioselective green strategy involves a multi-step, one-pot process. Research has shown that the polybromination of naphthalene over KSF clay can yield 1,2,4,6-tetrabromonaphthalene in high yield. cardiff.ac.uk This specific isomer can then undergo regioselective proto-debromination. By carefully controlling the reaction conditions and using a specific amount of a debrominating agent like n-butyllithium, it is possible to selectively remove bromine atoms from the α-positions (1 and 4), leading to the formation of 2,6-dibromonaphthalene (B1584627) with high selectivity. cardiff.ac.uk This 2,6-dibromonaphthalene is a direct precursor that could be selectively functionalized to yield this compound, demonstrating a powerful, albeit indirect, green catalytic route to control regiochemistry.
Chemical Reactivity and Advanced Transformations of 1 6 Bromonaphthalen 2 Yl Ethanone
Reactions Involving the Bromine Moiety (Electrophilic Center)
The carbon-bromine bond in 1-(6-bromonaphthalen-2-yl)ethanone is a key site for chemical transformations. The bromine atom serves as a leaving group in various reactions, particularly in transition metal-catalyzed cross-coupling reactions and, to a lesser extent, in nucleophilic aromatic substitutions. These reactions are fundamental for constructing more complex molecular architectures based on the naphthalene (B1677914) core.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, especially using palladium, has become an indispensable tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. scielo.br this compound, as an aryl bromide, is an excellent substrate for these powerful reactions. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.org This reaction is widely used for creating carbon-carbon bonds due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents. wikipedia.orgnih.gov For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 6-position of the naphthalene ring. nih.gov The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction, with the choice often depending on the specific coupling partners. yonedalabs.com For instance, the use of electron-rich and bulky phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. wikipedia.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose/Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Provides the reaction medium |
| Temperature | 70-100 °C | Provides energy for the reaction |
This table presents generalized conditions. Specific conditions may vary based on the cited literature. scielo.brnih.govnih.gov
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction allows for the vinylation of the this compound, introducing a carbon-carbon double bond at the bromine-substituted position. The reaction typically demonstrates high trans selectivity. organic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org
A range of palladium sources like palladium(II) acetate (B1210297) and various phosphine ligands can be used. wikipedia.org The choice of base, such as triethylamine (B128534) or potassium carbonate, is also crucial for the reaction's success. wikipedia.org Modifications to the standard procedure, such as performing the reaction in ionic liquids, have been developed to facilitate catalyst recycling. wikipedia.org
Table 2: Typical Components for Heck Reaction
| Component | Example | Role in Reaction |
|---|---|---|
| Unsaturated Halide | This compound | Arylating agent |
| Alkene | Styrene, n-Butyl acrylate | Olefinic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd/C | Facilitates the coupling |
| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes and activates the catalyst |
| Base | Et₃N, K₂CO₃ | Neutralizes the generated acid (HBr) |
| Solvent | DMF, Acetonitrile, Toluene | Dissolves reactants |
This table presents generalized conditions. Specific conditions may vary based on the cited literature. scielo.brwikipedia.orgorganic-chemistry.org
The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryls. organic-chemistry.orgwikipedia.org However, the term "Ullmann-type" now encompasses a broader range of copper-catalyzed cross-coupling reactions between aryl halides and various nucleophiles, including alcohols (to form ethers), amines (to form C-N bonds), and thiols (to form thioethers). organic-chemistry.orgresearchgate.net These reactions provide a valuable alternative to palladium-catalyzed methods, particularly for forming carbon-heteroatom bonds.
For this compound, Ullmann-type couplings can be used to introduce O-, N-, or S-based functional groups. While classic Ullmann conditions required harsh temperatures and stoichiometric copper, modern methods often use catalytic amounts of copper salts (e.g., CuI, Cu₂O) in the presence of a ligand and a base at milder temperatures. magtech.com.cnmdpi.com Ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly accelerate the reaction. researchgate.net
Table 3: Scope of Ullmann-Type Reactions for Aryl Bromides
| Bond Formed | Nucleophile | Typical Copper Source | Ligand Example | Base Example |
|---|---|---|---|---|
| C-O (Ether) | Phenols, Alcohols | CuI, Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ |
| C-N (Amine) | Amides, Imidazoles | CuI | N,N-Dimethylglycine | K₃PO₄ |
| C-S (Thioether) | Thiols | CuCl₂ | DMEDA | K₂CO₃ |
| C-C (Ester) | Malonates | CuI | N,N'-Dimethylethylenediamine | Cs₂CO₃ |
This table illustrates the versatility of Ullmann-type couplings. Specific conditions can be found in the cited literature. researchgate.netmdpi.comnih.gov
Beyond the Suzuki and Heck reactions, the bromine atom of this compound can participate in other important palladium-catalyzed transformations. The Sonogashira coupling is a prominent example, used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netresearchgate.net This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. It is a highly reliable method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. researchgate.net
Other notable reactions include the Stille coupling (using organotin reagents), and the Buchwald-Hartwig amination (a palladium-catalyzed method for C-N bond formation). scielo.brlibretexts.org These reactions further expand the synthetic utility of this compound by allowing for the introduction of a wide array of functional groups.
Table 4: Overview of Other Palladium-Catalyzed Cross-Couplings
| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) salt, Amine base |
| Stille | Organostannane | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst |
| Buchwald-Hartwig | Amine | C(sp²)-N | Pd catalyst, Bulky phosphine ligand, Strong base |
| Kumada | Grignard Reagent | C(sp²)-C(sp²) | Pd or Ni catalyst |
This table summarizes several key cross-coupling reactions applicable to aryl bromides. scielo.brresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the acetyl group is an electron-withdrawing group. However, it is positioned meta relative to the bromine atom on the same ring and is more distant across the naphthalene system. This positioning is not optimal for activating the bromine leaving group towards a classical SNAr addition-elimination mechanism, which strongly favors ortho/para substitution. youtube.com Consequently, this compound is generally unreactive towards SNAr under typical conditions. Forcing conditions or alternative pathways, such as a benzyne (B1209423) elimination-addition mechanism which requires a very strong base like sodium amide, would likely be necessary to achieve nucleophilic substitution. youtube.comyoutube.com
Reductive Debromination Studies
Reductive debromination of this compound offers a pathway to synthesize 1-(naphthalen-2-yl)ethanone. This transformation can be achieved using various reducing agents and catalytic systems. The selection of the method often depends on the desired yield, reaction conditions, and tolerance of other functional groups.
Common methods for reductive dehalogenation of aryl halides include catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. Other approaches involve the use of metal hydrides or dissolving metal reductions. The efficiency of these methods can be influenced by factors such as the solvent, temperature, and the presence of additives.
| Reaction | Reagents and Conditions | Product |
| Reductive Debromination | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-(Naphthalen-2-yl)ethanone |
Reactions Involving the Carbonyl Group (Nucleophilic/Electrophilic Center)
The carbonyl group in this compound is a primary site for a variety of chemical reactions due to the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen. masterorganicchemistry.comyoutube.com
Nucleophilic Addition Reactions to the Carbonyl
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. youtube.comlibretexts.org
Examples of nucleophilic addition reactions include:
Hydride Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the ketone to a secondary alcohol, 1-(6-bromonaphthalen-2-yl)ethanol.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) add to the carbonyl group to form tertiary alcohols after acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst yields a cyanohydrin. libretexts.org
| Nucleophile | Product Type |
| Hydride (e.g., from NaBH₄) | Secondary Alcohol |
| Organometallic (e.g., Grignard) | Tertiary Alcohol |
| Cyanide (e.g., HCN) | Cyanohydrin |
Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
Condensation reactions are crucial for forming new carbon-carbon bonds and are widely used in organic synthesis. sciensage.info
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an amine. sciensage.infowikipedia.orgnih.gov The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield a substituted alkene. wikipedia.org
Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org In the context of this compound, it can react with an aromatic aldehyde in the presence of a base (like sodium hydroxide) or acid to form a chalcone (B49325) derivative (an α,β-unsaturated ketone). taylorandfrancis.commdpi.com These reactions are often carried out in aqueous or alcoholic solutions. taylorandfrancis.com
| Reaction | Reactant | Catalyst | Product Type |
| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | Substituted Alkene |
| Claisen-Schmidt Condensation | Aromatic Aldehyde | Base (e.g., NaOH) or Acid | Chalcone |
Stereoselective Reduction and Chemoselective Oxidation Reactions
Stereoselective Reduction: The reduction of the prochiral ketone this compound can lead to the formation of a chiral secondary alcohol. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. Biocatalysts, such as alcohol dehydrogenases, have been shown to be effective in the stereoselective reduction of similar ketones, often providing high enantiomeric excess. mdpi.com
Chemoselective Oxidation: While the acetyl group itself is not typically oxidized under standard conditions, chemoselective oxidation becomes relevant when other oxidizable functional groups are present in a more complex derivative of the starting material. For instance, if a hydroxymethyl group were introduced elsewhere in the molecule, selective oxidation of that group without affecting the acetyl moiety would be a key synthetic step. Reagents like tetrapropylammonium (B79313) peroxyruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) have been used for the chemoselective oxidation of alcohols in the presence of other sensitive functional groups. clockss.org
Reactivity of the Alpha-Carbon to the Carbonyl Moiety
The alpha-carbon of this compound possesses acidic protons that can be removed by a base to form an enolate ion. libretexts.orgyoutube.com This enolate is a powerful nucleophile and can participate in a variety of reactions. youtube.com
Halogenation: In the presence of a base or acid, the alpha-carbon can be halogenated. For example, reaction with bromine in an acidic or basic medium can lead to the formation of 2-bromo-1-(6-bromonaphthalen-2-yl)ethanone. bldpharm.comsigmaaldrich.com
Alkylation: The enolate can be alkylated by reacting with an alkyl halide, forming a new carbon-carbon bond at the alpha-position. youtube.com
Aldol Addition/Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule of this compound (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction). youtube.com
Multi-Functional Group Reactivity and Chemoselectivity Considerations
The presence of both a bromo-substituted aromatic ring and a carbonyl group in this compound necessitates careful consideration of chemoselectivity in synthetic design. The reactivity of one functional group can be influenced by the other, and reaction conditions must be chosen to target the desired transformation selectively.
For instance, in reactions involving strong nucleophiles or bases, both the carbonyl group and the aromatic ring could potentially react. A strong nucleophile could add to the carbonyl group, while under certain conditions (e.g., with a strong base at high temperatures), nucleophilic aromatic substitution of the bromine atom might occur, although this is generally difficult for aryl bromides.
Similarly, when performing reactions at the alpha-carbon, the choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to generate the enolate quantitatively without competing nucleophilic addition to the carbonyl.
In catalytic reactions, the catalyst must be chosen to be compatible with both functional groups. For example, in a Suzuki or Heck coupling reaction targeting the C-Br bond, the palladium catalyst should not be poisoned or lead to undesired side reactions at the carbonyl group. Conversely, when modifying the carbonyl group, the conditions should ideally leave the C-Br bond intact for potential future transformations. The ability to selectively manipulate one functional group while preserving the other is a key aspect of the synthetic utility of this compound.
Advanced Spectroscopic and X Ray Crystallographic Elucidation of 1 6 Bromonaphthalen 2 Yl Ethanone and Derived Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be determined with high precision.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of 1-(6-Bromonaphthalen-2-yl)ethanone provides critical information about the number and electronic environment of the protons in the molecule. The aromatic protons of the naphthalene (B1677914) ring system typically resonate in the downfield region, generally between 6.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. pdx.edu Protons on carbons adjacent to electronegative atoms, such as the bromine atom and the acetyl group, will experience further deshielding and appear at lower fields. libretexts.org The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) |
| CH₃ | ~2.7 |
| Ar-H | ~7.6 - 8.5 |
Note: The specific chemical shifts for the individual aromatic protons can vary depending on the solvent and experimental conditions. The data presented is a general representation based on typical values for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, revealing the number of non-equivalent carbons and their electronic environments. The chemical shift range for ¹³C is much broader than for ¹H, allowing for better resolution of individual carbon signals. oregonstate.edu Carbons in different chemical environments will exhibit distinct chemical shifts. libretexts.org
The carbonyl carbon of the acetyl group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 220 ppm. libretexts.org The aromatic carbons of the naphthalene ring appear in the range of 125-150 ppm. libretexts.org The carbon directly bonded to the bromine atom will also show a distinct chemical shift due to the halogen's electronegativity. The methyl carbon of the acetyl group will resonate at the highest field, typically in the range of 20-30 ppm. libretexts.org
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~197 |
| Ar-C | ~124 - 137 |
| Ar-C-Br | ~122 |
| CH₃ | ~26 |
Note: The specific chemical shifts for the individual aromatic carbons can vary. The data presented is a general representation based on typical values for similar structures.
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, nOe)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural connectivity of a molecule. mdpi.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the naphthalene ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. youtube.com This is a proton-detected experiment, and its sensitivity depends on the proton signal strength. sdsu.edu
nOe (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of protons. While less critical for a relatively rigid structure like this compound, it can be used to confirm through-space interactions.
Through a combined analysis of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound (C₁₂H₉BrO) is calculated to be approximately 247.9837 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds to this value, confirming the elemental composition. nih.gov
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₁₂H₉⁷⁹BrO]⁺ | 247.9837 |
| [C₁₂H₉⁸¹BrO]⁺ | 249.9816 |
A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. youtube.com This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com
Fragmentation Pathway Analysis and Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For ketones, a common fragmentation pathway is the α-cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.com
For this compound, the primary fragmentation is expected to be the loss of the methyl group (•CH₃) to form a stable acylium ion.
[M - CH₃]⁺: Loss of the methyl radical (mass 15) from the molecular ion would result in a prominent peak at m/z 233/235. This acylium ion is resonance-stabilized.
Another potential fragmentation is the loss of the entire acetyl group.
[M - COCH₃]⁺: Cleavage of the bond between the naphthalene ring and the acetyl group would lead to a fragment corresponding to the bromonaphthyl cation at m/z 205/207.
Further fragmentation of the bromonaphthyl cation could involve the loss of the bromine atom or the cleavage of the naphthalene ring system itself, although these are generally less favorable pathways. The stable aromatic structure of the naphthalene ring leads to strong molecular ion peaks. libretexts.org The analysis of these characteristic fragment ions provides strong evidence for the proposed structure of this compound.
Vibrational Spectroscopy (Infrared - IR)
Vibrational spectroscopy, specifically mid-infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these absorptions are characteristic of specific chemical bonds.
Identification of Characteristic Absorptions of Carbonyl and Carbon-Bromine Bonds
The infrared spectrum of this compound is distinguished by absorptions corresponding to its primary functional groups: the aromatic ketone and the aryl bromide.
The most prominent feature in the spectrum is the strong absorption band of the carbonyl (C=O) stretching vibration. For this compound, this peak is reported at 1670 cm⁻¹ . The position of this band is indicative of an aryl ketone. The conjugation of the carbonyl group with the π-electron system of the naphthalene ring delocalizes the electron density of the C=O bond, slightly weakening it and thus lowering its stretching frequency compared to a non-conjugated, saturated ketone (which typically appears between 1710 and 1740 cm⁻¹).
The carbon-bromine (C-Br) bond also gives rise to a characteristic absorption. For aryl bromides, the C-Br stretching vibration is typically observed in the fingerprint region of the spectrum. The frequency for this bond is generally found in the range of 1075-1030 cm⁻¹ uhcl.edu. Another, lower frequency range between 690-515 cm⁻¹ is also cited for C-Br stretching vibrations, though this is more commonly associated with alkyl halides libretexts.orgorgchemboulder.com. The presence of a band in the higher frequency range would be a key indicator for the C-Br bond in this aromatic compound.
A summary of the key IR absorptions is presented below.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic Ketone | C=O Stretch | 1670 | Strong |
| Aryl Bromide | C-Br Stretch | 1075 - 1030 (expected) | Medium |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium-Weak |
| Aromatic C-H | C-H Stretch | >3000 | Medium |
| Methyl C-H | C-H Stretch | <3000 | Medium |
Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.
Analysis of Electronic Transitions and Chromophoric Behavior
The structure of this compound contains multiple chromophores—parts of a molecule that absorb light. The primary chromophore is the extensive conjugated system of the naphthalene ring, which is further extended by the acetyl group. This extended π-system is responsible for the compound's characteristic UV absorption profile.
Two main types of electronic transitions are expected for this molecule in the UV region:
π → π* Transitions: These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the bromonaphthalene ring system, coupled with the carbonyl group, lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in π → π* transitions occurring at longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated aromatic systems.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of much lower intensity than π → π* transitions and occur at longer wavelengths.
X-ray Crystallography for Definitive Solid-State Structure Determination
As of the latest review of published scientific literature and crystallographic databases, a definitive single-crystal X-ray structure for this compound has not been reported. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, and precise bond parameters in the solid state cannot be provided at this time. Such an analysis requires experimental crystallographic data, which is essential for elucidating the compound's three-dimensional arrangement and non-covalent interactions within a crystal lattice.
Computational Chemistry and Theoretical Investigations of 1 6 Bromonaphthalen 2 Yl Ethanone
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool for investigating the properties of organic molecules. For derivatives of 1-ethanone, these calculations offer deep insights into their fundamental characteristics.
Optimized Geometry and Electronic Structure Analysis
The electronic structure, which dictates the chemical reactivity and properties of the molecule, is also elucidated through these calculations. The distribution of electrons within the molecule, the nature of the chemical bonds, and the influence of the bromo and acetyl substituents on the naphthalene (B1677914) core are key aspects of this analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Characterization)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations have determined the HOMO-LUMO energy gap to be 3.765 eV. nih.govnih.gov This value suggests a stable molecule, as a larger gap corresponds to higher stability and lower reactivity. The analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Naphthalene Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | Value not specified in source |
| LUMO | Value not specified in source |
| Energy Gap (ΔE) | 3.765 nih.govnih.gov |
Data for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone
Prediction of Vibrational Frequencies and Correlation with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be correlated with experimental data obtained from infrared (IR) and Raman spectroscopy. This comparison serves to validate the computational model and aids in the assignment of experimentally observed vibrational bands to specific molecular motions.
While a detailed vibrational analysis for 1-(6-Bromonaphthalen-2-yl)ethanone is not available in the provided search results, such studies on similar aromatic ketones have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the investigation of electronic transitions and the properties of excited states.
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule. These calculations identify the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. Similarly, the emission of light (fluorescence or phosphorescence) as the molecule returns from an excited state to the ground state can also be modeled. For other naphthalene derivatives, TD-DFT has been successfully used to interpret their UV-Vis absorption and fluorescence spectra. mdpi.com
Investigations of Intramolecular Charge Transfer (ICT) Phenomena
In molecules containing both electron-donating and electron-accepting groups, an intramolecular charge transfer (ICT) can occur upon photoexcitation. researchgate.netnih.govrsc.orgrsc.org In this compound, the naphthalene ring can act as a π-system, while the acetyl group is electron-withdrawing and the bromo group has both inductive and resonance effects. TD-DFT calculations are instrumental in characterizing the nature of excited states and determining if they possess a significant ICT character. This is achieved by analyzing the change in electron density distribution between the ground and excited states. The occurrence of ICT can have a profound impact on the photophysical properties of the molecule, such as the Stokes shift and the solvent-dependent emission behavior. mdpi.comnih.gov
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of this powerful computational technique can be inferred from studies on analogous aromatic systems and complex molecules. bilkent.edu.trnih.gov MD simulations provide a means to understand the dynamic behavior of molecules over time, offering insights into conformational changes, intermolecular interactions, and the influence of solvent on molecular structure. nih.govnih.gov
For a molecule like this compound, MD simulations could elucidate several key aspects. For instance, simulations in an aqueous environment could reveal the solvation dynamics around the molecule, highlighting how water molecules interact with the hydrophobic naphthalene core and the more polar ethanone (B97240) group. This would be crucial in understanding its behavior in biological or protic solvent systems.
Furthermore, MD simulations can be employed to explore the conformational landscape by simulating the molecule at various temperatures. This can help in identifying the most stable conformations and the energy barriers between them, which complements the static picture provided by conformational analysis. bilkent.edu.tr Reactive force fields, such as ReaxFF, could even be used to simulate the initial stages of chemical reactions, such as pyrolysis or oxidation, by modeling bond breaking and formation. researchgate.net In the context of materials science, MD simulations could predict how molecules of this compound might self-assemble or pack in a condensed phase, which is vital for designing crystalline materials with desired properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (focused on synthetic utility)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific activity. nih.govnih.gov While no specific QSAR studies focused on the synthetic utility of this compound derivatives were found, the principles of QSAR can be readily applied to guide the synthesis of new derivatives with desired properties.
In the context of synthetic utility, a QSAR model could be developed to predict the reactivity of various substituted this compound derivatives in a particular chemical transformation. For example, if the goal is to optimize the yield of a subsequent reaction, such as a cross-coupling or a condensation reaction, a QSAR model could be built.
The process would involve:
Synthesizing a training set of this compound derivatives with varying substituents on the naphthalene ring.
Measuring the reaction yield or rate for each derivative under standardized conditions. This would be the "activity" in the QSAR model.
Calculating molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Developing a mathematical model that relates the descriptors to the observed synthetic utility (e.g., yield). This is typically achieved using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov
Once a predictive QSAR model is established, it can be used to virtually screen new, unsynthesized derivatives to identify candidates that are predicted to have the highest synthetic utility, thereby prioritizing synthetic efforts. For instance, descriptors related to the electronic nature of the substituents (electron-donating or electron-withdrawing) would likely be significant in reactions involving the aromatic ring or the ketone functionality.
Conformational Analysis and Torsional Dynamics of the Ethanone Moiety
The conformational flexibility of this compound is primarily dictated by the rotation of the ethanone (acetyl) group relative to the naphthalene ring. This rotation is governed by a torsional potential energy surface, which describes the energy of the molecule as a function of the dihedral angle between the plane of the acetyl group and the plane of the naphthalene ring.
Studies on analogous aromatic ketones, such as 2-acetylnaphthalene (B72118), provide significant insight into the conformational preferences of this moiety. ebi.ac.ukresearchgate.net For 2-acetylnaphthalene, it has been shown that the acetyl group is nearly coplanar with the naphthalene ring, with a small torsion angle of approximately 5.8°. ebi.ac.ukresearchgate.net This planarity is a result of the stabilizing effect of conjugation between the π-system of the naphthalene ring and the carbonyl group.
It is highly probable that this compound adopts a similar planar or near-planar conformation. The presence of the bromine atom at the 6-position is unlikely to induce a significant steric clash that would force the ethanone group out of the plane of the naphthalene ring.
Table of Calculated Conformational Data for Related Ketones
| Compound | Torsional Barrier of Acetyl Group (cm⁻¹) | Conformation | Reference |
|---|---|---|---|
| Octan-2-one (C₁ conformer) | 233.340(28) | Non-planar | nih.gov |
| Octan-2-one (Cₛ conformer) | 185.3490(81) | Planar | nih.gov |
| E-3-penten-2-one (ap) | 434.149(37) | Antiperiplanar | researchgate.net |
| E-3-penten-2-one (sp) | 358.076(26) | Synperiplanar | researchgate.net |
| Limona ketone (M2) | 125 - 240 | Equatorial/Axial | univ-lille.fr |
Applications and Potential in Advanced Organic Synthesis and Functional Materials Science
A Versatile Precursor for Complex Organic Molecules
The strategic placement of the bromo and acetyl functionalities on the naphthalene (B1677914) scaffold makes 1-(6-Bromonaphthalen-2-yl)ethanone a highly valuable starting material for the synthesis of a diverse range of intricate organic structures.
Synthesis of Diverse Heterocyclic Compounds
The reactivity of the acetyl group in this compound allows for its conversion into various reactive intermediates, which can then be cyclized to form a variety of heterocyclic systems. These heterocyclic compounds are of great interest due to their prevalence in biologically active molecules and functional materials.
Thiazines: While direct synthesis of thiazines from this compound is not extensively documented in readily available literature, general synthetic routes suggest its potential. For instance, α,β-unsaturated ketones, which can be prepared from this compound, are known to react with thioamides to yield 1,3-thiazine derivatives. prepchem.comnih.gov This suggests a plausible pathway to naphthalene-fused thiazine (B8601807) systems.
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of α,β-unsaturated ketones (chalcones) with urea (B33335) or its derivatives. nih.govnih.gov this compound can be readily converted into the corresponding chalcone (B49325) by reaction with an appropriate aldehyde. This chalcone can then undergo cyclization to form pyrimidine rings bearing the 6-bromonaphthalen-2-yl moiety. These pyrimidine derivatives are of interest for their potential biological activities.
Pyrazoles: Pyrazoles, another important class of heterocycles, can be synthesized from 1,3-diketones or α,β-acetylenic ketones. nih.govmdpi.com The acetyl group of this compound can be elaborated to form these key intermediates. For example, reaction with a suitable ester would yield a 1,3-diketone, which upon condensation with hydrazine (B178648) derivatives, would produce the corresponding pyrazole. nih.gov A study on the synthesis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives utilized the Vilsmeier-Haack reaction on a hydrazone derived from β-acetyl naphthalene, a related compound. nih.gov
Oxadiazoles: There is direct evidence for the use of a derivative of this compound in the synthesis of 1,3,4-oxadiazoles. A study describes the synthesis of a series of new 1,3,4-oxadiazole (B1194373) derivatives bearing a 6-bromonaphthalene moiety. researchgate.net The synthesis involved the conversion of 6-bromo-2-naphthol (B32079) to 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide, which was then cyclized with various substituted aromatic acids in the presence of phosphorus oxychloride to yield the target oxadiazoles. researchgate.net This highlights the utility of the 6-bromonaphthalene scaffold in accessing these important heterocycles. General methods for oxadiazole synthesis often involve the cyclization of acylhydrazides or the reaction of amidoximes with carbonyl compounds, pathways that are accessible from this compound. nih.govijper.org
Building Block for Fluorescent Dyes and Optical Probes
The naphthalene core of this compound provides an inherent fluorescent character, which can be tuned and functionalized to create sophisticated fluorescent dyes and optical probes. The bromo substituent offers a convenient handle for further chemical modifications, allowing for the attachment of various functionalities to modulate the photophysical properties or to introduce specific recognition sites.
While direct synthesis of fluorescent dyes starting from this compound is not extensively detailed in the reviewed literature, the general principles of fluorophore design point to its potential. For instance, the synthesis of naphthalene-appended glucono derivatives that exhibit circularly polarized luminescence highlights the potential of naphthalene-based systems in creating advanced optical materials. rsc.org These derivatives were found to self-assemble into nanofibers and nanotwists, demonstrating the interplay between molecular structure and supramolecular organization in dictating the final optical properties. rsc.org
Key Intermediate in the Development of Pharmaceutical and Agrochemical Candidates
The structural motifs accessible from this compound are frequently found in compounds with significant biological activity, making it a valuable intermediate in the discovery and development of new pharmaceuticals and agrochemicals.
A patent application describes compounds for the treatment of complement-mediated disorders, where one of the exemplified compounds contains a 6-bromo-2-naphthyl moiety, suggesting the relevance of this scaffold in medicinal chemistry. google.com Furthermore, the synthesis of various heterocyclic systems like pyrimidines and pyrazoles from this precursor opens up possibilities for creating novel drug candidates, as these heterocycles are well-known pharmacophores. nih.govnih.govnih.govmdpi.com For example, 6-bromo-2-oxindole, a related bromo-naphthalene derivative, has been used in the synthesis of anti-inflammatory compounds. caymanchem.com The development of agrochemical intermediates is another area where this compound could find application. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
The rigid and planar naphthalene unit of this compound, combined with the potential for introducing various functional groups through its reactive sites, makes it an attractive building block for supramolecular chemistry. The ability of molecules to self-assemble into well-defined architectures is crucial for the development of advanced materials with tailored properties.
A notable example is the self-assembly of isomeric naphthalene-appended glucono derivatives into nanofibers and nanotwists. rsc.org This study demonstrated that the substitution pattern on the naphthalene ring significantly influences the self-assembly behavior and the resulting chiroptical properties. rsc.org Such self-assembled nanostructures could find applications in areas like biosensing and chiral recognition. The principles of supramolecular self-assembly of lipid derivatives on carbon nanotubes also provide a conceptual framework for how naphthalene-containing amphiphiles could be designed to form ordered structures on surfaces. nih.gov
Contribution to the Development of Functional Materials
The unique electronic and photophysical properties of the naphthalene ring system make this compound a promising precursor for the development of functional materials with applications in electronics and optics.
Precursors for Optoelectronic Materials
The extended π-system of the naphthalene core in this compound is a key feature for its potential use in optoelectronic materials. The bromine atom allows for the facile introduction of this moiety into larger conjugated systems, such as polymers, through cross-coupling reactions. Such polymers containing the 6-bromonaphthalen-2-yl acetyl unit could exhibit interesting electronic and photoluminescent properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While specific examples of optoelectronic materials derived directly from this compound are not prevalent in the reviewed literature, the compound is listed by suppliers of materials for liquid crystal and OLED applications, indicating its potential in this field.
Building Blocks for Organic Semiconductors and Polymerizable Monomers
The pursuit of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the design and synthesis of π-conjugated molecules and polymers. This compound serves as a key starting material for several classes of these electronically active materials.
Synthesis of Chalcone Derivatives:
The acetyl group of this compound can readily undergo condensation reactions with various aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. chemrevlett.comresearchgate.netiqs.edu The general synthesis, known as the Claisen-Schmidt condensation, involves treating the acetophenone (B1666503) derivative with an aldehyde in the presence of a base like sodium hydroxide. nih.govnih.gov
The resulting (E)-1-(6-bromonaphthalen-2-yl)-3-arylprop-2-en-1-one derivatives possess an extended π-conjugated system. This conjugation is the basis for their potential use in organic electronics. The electronic properties of these chalcones can be fine-tuned by varying the substituents on the aromatic aldehyde, allowing for the modulation of the material's band gap and charge transport characteristics. While many chalcones are investigated for their biological activity, their core structure is a fundamental motif in materials science. researchgate.netnih.gov
Synthesis of Alkyne-Functionalized Monomers:
The bromo-substituent on the naphthalene ring is a key functional handle for cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, such as trimethylsilylacetylene. wikipedia.org
This reaction converts this compound into 1-(6-(ethynyl)naphthalen-2-yl)ethanone or its silyl-protected precursor. This ethynyl-functionalized naphthalene derivative is a quintessential monomer for the synthesis of poly(aryleneethynylene)s (PAEs). PAEs are a major class of conjugated polymers known for their photoluminescent properties and potential in sensor and OLED applications. researchgate.netmdpi.com The polymerization of such monomers, often through oxidative coupling or further cross-coupling reactions, leads to high molecular weight polymers with a delocalized π-electron system along the polymer backbone.
The table below outlines the transformation of the parent compound into key monomer types.
| Starting Material | Reaction Type | Product Class | Potential Application |
| This compound | Claisen-Schmidt Condensation | Chalcones | Organic Semiconductors |
| This compound | Sonogashira Coupling | Ethynyl-Naphthalenes | Polymerizable Monomers for PAEs |
Application in Catalysis and Ligand Design (if derivatives are utilized)
While this compound is not itself a ligand, its derivatives are valuable precursors for synthesizing complex chelating ligands used in transition-metal catalysis. The combination of the acetyl group and the bromo-substituent allows for the construction of multidentate ligand systems.
Synthesis of Bipyridine and Terpyridine Ligands:
A prominent application of derivatives of this compound is in the synthesis of bipyridine and terpyridine-type ligands. These nitrogen-containing heterocyclic ligands are fundamental in coordination chemistry and are used in a vast array of catalytic processes, including oxidation, reduction, and carbon-carbon bond formation. nih.gov
A common synthetic strategy involves the reaction of the acetyl group to form a pyridine (B92270) ring. For example, the acetyl group can be a handle in reactions like the Kröhnke pyridine synthesis or related methodologies. More directly, the bromo-substituent can be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to connect the naphthalene unit to a pre-functionalized pyridine or bipyridine fragment. nih.gov For instance, a boronic acid-substituted pyridine could be coupled with this compound under Suzuki conditions to yield a (pyridyl)naphthalene structure, which is a precursor to more complex ligands.
A plausible synthetic route to a bipyridine-type ligand could involve the following conceptual steps:
Modification of the acetyl group: The acetyl group could be condensed with an amine-containing molecule to form an imine, which can then be cyclized to form a substituted pyridine ring attached to the naphthalene core. researchgate.net
Coupling at the bromo-position: The bromo group can be converted to a boronic ester via a Miyaura borylation. This intermediate can then be coupled with a bromopyridine under Suzuki conditions to form a naphthalenyl-pyridine structure.
Elaboration to a Bidentate Ligand: A sequence of reactions can transform the acetyl group into a second pyridine ring, or couple another pyridine unit, to create a bidentate naphthalenyl-bipyridine ligand. Such ligands, when complexed with metals like ruthenium or platinum, can form catalysts for various organic transformations or act as photosensitizers. mdpi.com
The versatility of the starting compound allows for the creation of a diverse library of ligands with tailored steric and electronic properties for specific catalytic applications.
The table below summarizes the key transformations for ligand synthesis.
| Functional Group | Reaction Type | Intermediate/Product | Ligand Class |
| Acetyl Group | Condensation/Cyclization | Pyridine Ring Formation | N-Heterocyclic Ligands |
| Bromo Group | Suzuki/Stille/Ullmann Coupling | C-C Bond Formation with Heterocycles | Bipyridines, Terpyridines |
| Bromo Group | Miyaura Borylation | Naphthalenyl Boronic Ester | Ligand Precursor |
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Methodologies
The current synthesis of 1-(6-bromonaphthalen-2-yl)ethanone typically involves the Friedel-Crafts acylation of 2-bromonaphthalene (B93597). prepchem.com While effective, future research is geared towards developing more sustainable and efficient synthetic routes.
One promising avenue is the exploration of catalytic C-H activation . This strategy aims to directly introduce the acetyl group onto the naphthalene (B1677914) ring, bypassing the need for pre-functionalized starting materials and reducing waste. researchgate.net Research in this area could focus on identifying suitable catalysts, such as those based on palladium or ruthenium, that can selectively activate the C-H bond at the desired position on the bromonaphthalene scaffold. The development of regioselective halogenation and oxygenation reactions of 1-carbonylnaphthalenes using palladium catalysis has already shown promise in functionalizing the naphthalene core. researchgate.net
Furthermore, the use of photocatalysis represents another innovative approach. Visible-light-mediated reactions could offer a milder and more environmentally friendly alternative to traditional methods, potentially leading to higher yields and selectivities under ambient conditions. The investigation of synergistic photocatalysis, for instance using S-scheme heterojunctions like Bi2S3/CeVO4 for naphthalene degradation, could inspire new synthetic applications. mdpi.com
The development of flow chemistry processes for the synthesis of this compound is also a key area for future research. Flow reactors can offer enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency.
Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations
The reactivity of this compound is largely dictated by its ketone and bromo functionalities. Future research will likely uncover novel reaction pathways and expand its synthetic utility.
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions . While reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are known for bromo-aromatic compounds, their systematic exploration with this compound as a substrate could lead to a diverse library of new derivatives. nih.govorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org For instance, the Suzuki-Miyaura coupling with various boronic acids or esters could introduce a wide range of aryl or alkyl substituents. libretexts.orgnih.govresearchgate.netorgsyn.org Similarly, the Buchwald-Hartwig amination could be employed to synthesize novel amino-substituted naphthalene derivatives. organic-chemistry.orgwikipedia.orglibretexts.org The Sonogashira coupling offers a direct route to alkynyl-substituted naphthalenes, which are valuable precursors for more complex molecules. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
A particularly important area for future investigation is the stereoselective transformation of the ketone group. The asymmetric reduction of the prochiral ketone in this compound would yield chiral secondary alcohols, which are valuable building blocks in medicinal chemistry and materials science. nih.govnih.govwikipedia.orgwikipedia.orgrsc.org Research in this domain could focus on the development and application of chiral catalysts, such as those based on ruthenium, rhodium, or oxazaborolidines, to achieve high enantioselectivity. nih.govnih.govgoogle.com Biocatalytic methods, employing enzymes like alcohol dehydrogenases, also present a green and highly selective alternative for this transformation. libretexts.org
Application of Emerging Advanced Characterization Techniques
A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives is crucial for their effective application. Emerging advanced characterization techniques will play a pivotal role in this endeavor.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules. Techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms within the molecule, which is particularly useful for characterizing the products of the novel reactivity pathways discussed above. nih.govresearchgate.net
Advanced mass spectrometry (MS) techniques , such as high-resolution mass spectrometry (HRMS), can provide precise mass measurements, confirming the elemental composition of newly synthesized compounds. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool for the analysis of halogenated aromatic compounds. rsc.org The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) can be readily identified in the mass spectrum, aiding in structural confirmation.
X-ray crystallography can provide definitive three-dimensional structural information of crystalline derivatives of this compound. This technique is invaluable for determining the absolute stereochemistry of chiral products obtained from stereoselective transformations.
Computational chemistry and molecular modeling can offer valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. chemicalbook.com Density Functional Theory (DFT) calculations can be used to predict reaction mechanisms, rationalize observed selectivities, and guide the design of new experiments.
Targeted Applications in Emerging Technologies and Interdisciplinary Fields
The unique photophysical and electronic properties that can be engineered into derivatives of this compound make it a promising candidate for various emerging technologies.
In the field of materials science , naphthalene-based compounds are of interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs). By strategically modifying the core structure through cross-coupling reactions, it may be possible to tune the emission properties of the resulting materials.
The development of fluorescent probes is another exciting application. The naphthalimide scaffold, which can be synthesized from naphthalene derivatives, is a well-known fluorophore. mdpi.comnih.govnih.govmdpi.com By incorporating specific recognition motifs, derivatives of this compound could be developed into selective sensors for metal ions or other analytes.
In medicinal chemistry , the bromonaphthalene scaffold is present in a number of bioactive compounds. The ability to introduce diverse functionalities onto the this compound framework through the reactions described above opens up possibilities for the synthesis of new drug candidates. For example, the naphthalene sulfonamide scaffold has been identified as a CCR8 antagonist, and palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor have been used to generate a library of potential antagonists. nih.govresearchgate.net Furthermore, peptidyl ketones are known to be inhibitors of certain enzymes, suggesting that derivatives of this compound could be explored for their therapeutic potential. prepchem.com
Finally, the functionalization of nanoparticles with naphthalene derivatives has been shown to be effective for environmental applications, such as the extraction of polycyclic aromatic hydrocarbons. organic-chemistry.orgnih.gov This suggests that this compound could serve as a precursor for novel functional materials for environmental remediation.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1-(6-Bromonaphthalen-2-yl)ethanone, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via Friedel-Crafts acylation of 6-bromonaphthalene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C), solvent choice (e.g., dichloromethane), and stoichiometry (1:1.2 molar ratio of naphthalene to acetyl chloride). Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .
- Yield Enhancement : A 12-fold yield increase was reported by modifying solvent polarity and using catalytic piperidine in anhydrous ethanol under reflux .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Analysis : ¹H NMR (CDCl₃) shows signals at δ 8.2–7.5 ppm (aromatic protons) and δ 2.7 ppm (acetyl methyl group). ¹³C NMR confirms the ketone carbonyl at δ 208 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 264 (M⁺) with fragment peaks corresponding to bromine loss (m/z 185) .
- X-ray Crystallography : Crystallographic data (e.g., CCDC 876789) confirm bond angles and spatial arrangement, critical for studying π-π stacking interactions in solid-state structures .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in substitution reactions of this compound?
- Mechanistic Insight : Bromine acts as a directing group, favoring electrophilic substitution at the para position (C5) due to its electron-withdrawing effect. Computational DFT studies (B3LYP/6-311+G**) show lower activation energy for para-substitution (ΔG‡ = 28.5 kcal/mol) compared to meta (ΔG‡ = 32.1 kcal/mol) .
- Experimental Validation : Suzuki-Miyaura coupling with phenylboronic acid yields 1-(6-Phenylnaphthalen-2-yl)ethanone (85% yield) using Pd(PPh₃)₄ as a catalyst .
Q. What strategies resolve contradictions in reported biological activity data for brominated naphthalenone derivatives?
- Data Reconciliation : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) arise from variations in assay protocols. Standardizing broth microdilution methods (CLSI guidelines) and controlling solvent (DMSO ≤1% v/v) reduces variability .
- Structure-Activity Relationships (SAR) : Introducing a 4-chlorophenyl group (as in 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol) enhances antiproliferative activity (IC₅₀ = 1.2 µM vs. HeLa cells) compared to the parent compound (IC₅₀ = 8.7 µM) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Studies : HOMO-LUMO gaps (4.8 eV) indicate moderate electrophilicity, favoring oxidative addition with Pd(0) catalysts. NBO analysis shows bromine’s σ*-orbital interaction with Pd enhances transmetallation efficiency .
- Kinetic Modeling : Transition state simulations (Gaussian 09) predict a 2.3 Å Pd–Br bond length during oxidative addition, consistent with experimental catalytic turnover frequencies (TOF = 450 h⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
